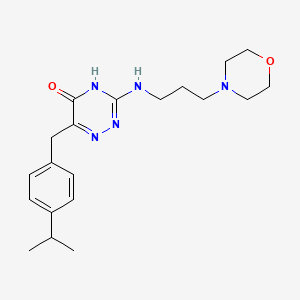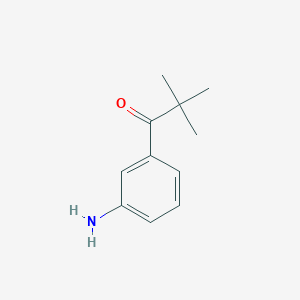
N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-phenethyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals with significant interest due to their diverse biological activities and potential applications in materials science. Its structure suggests a multifaceted approach to synthesis and analysis, offering insights into its chemical behavior and interactions.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including condensation and cyclization processes. For instance, the oxidative condensation of N,N-dimethylenaminones with amines to form 1,4-dihydropyridines demonstrates the kind of synthetic approach that might be relevant (Yu et al., 2015). Additionally, transformations involving dimethylamino)methylene precursors highlight the synthetic versatility of related functional groups (Zupančič et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds within this family often features complex ring systems and substituents that influence their physical and chemical properties. X-ray crystallography and computational modeling are common tools used to elucidate these structures, revealing interactions such as hydrogen bonding and π-π stacking that can dictate conformation and reactivity (Shishkin & Antonov, 1996).
Applications De Recherche Scientifique
Synthetic Chemistry Applications
One study focused on the oxidative synthesis of functionalized 1,4-dihydropyridines from N,N-dimethylenaminones and amines, promoted by oxone and trifluoroacetic acid in PEG-400, highlighting a green, atom-economic approach to synthesizing heterocyclic compounds that could include structures related to N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-phenethyloxalamide (Yu et al., 2015). Another investigation into 1,3,4-oxadiazole derivatives and their transition metal complexes offers insights into the coordination chemistry and potential applications of phthalazin-1-yl derivatives in catalysis and materials science (Flifel & Kadhim, 2012).
Pharmacological Applications
Research on phthalazine derivatives as antimicrobial agents showcases the potential biomedical applications of compounds structurally related to N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-phenethyloxalamide. These studies reveal that certain derivatives exhibit significant antimicrobial activity, underscoring the versatility of the phthalazin-1-yl scaffold in developing new therapeutic agents (Sridhara et al., 2011).
Materials Science Applications
In materials science, the supercapacitive properties of composite electrodes containing activated carbon and 1,4-dihydroxynaphthalene derivatives (related to phthalazin-1-yl structures) were investigated. These composites demonstrated enhanced specific capacitance and cycle performance, indicating the potential of N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-phenethyloxalamide derivatives in energy storage technologies (Lee et al., 2016).
Propriétés
IUPAC Name |
N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-17-15-9-5-4-8-14(15)16(22-23-17)12-21-19(26)18(25)20-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,25)(H,21,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMFUTCYQVWMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-phenethyloxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2496525.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2496528.png)


![5-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2496533.png)
![2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2496534.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2496536.png)
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496538.png)
![Methylethyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2496539.png)